molecular formula C6H15ClN4O2 B120872 L-Arginine-15N4 hydrochloride CAS No. 204633-95-4

L-Arginine-15N4 hydrochloride

Cat. No.: B120872
CAS No.: 204633-95-4
M. Wt: 214.63 g/mol
InChI Key: KWTQSFXGGICVPE-JYJSWXFRSA-N
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Description

L-Arginine-15N4 hydrochloride is a stable isotope-labeled form of the amino acid L-arginine. It is labeled with four nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The compound has the molecular formula C6H14N4O2·HCl and a molecular weight of 214.64 g/mol . L-Arginine is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and the urea cycle.

Mechanism of Action

Target of Action

L-Arginine-15N4 hydrochloride, the 15N-labeled variant of L-Arginine hydrochloride, primarily targets the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, playing a crucial role in various physiological processes .

Mode of Action

This compound acts as a nitrogen donor in the synthesis of nitric oxide . This interaction results in the production of nitric oxide, which then exerts its vasodilatory effects .

Biochemical Pathways

L-Arginine, the parent compound of this compound, is metabolically versatile. It serves as a source of carbon, nitrogen, and energy through a variety of catabolic pathways in bacteria . In the liver, arginine is cleaved to ornithine and urea . The production of nitric oxide from this compound can be linked to these metabolic pathways.

Pharmacokinetics

It’s worth noting that stable heavy isotopes of elements like hydrogen, carbon, and nitrogen, such as the 15n in this compound, have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of this compound is the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, and its levels are notably diminished during times of sickle cell crisis . Therefore, the production of nitric oxide from this compound can help alleviate this condition.

Action Environment

It’s recommended to store the compound at 2-10 degrees celsius , indicating that temperature could be a factor in its stability

Biochemical Analysis

Biochemical Properties

L-Arginine-15N4 hydrochloride plays a crucial role in biochemical reactions. It is the nitrogen donor for the synthesis of nitric oxide, a potent vasodilator . This interaction involves enzymes such as nitric oxide synthase, which catalyzes the conversion of this compound to nitric oxide .

Cellular Effects

The effects of this compound on cells are primarily mediated through its role in the synthesis of nitric oxide. Nitric oxide influences cell function by participating in cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. It binds to the active site of nitric oxide synthase, facilitating the enzyme’s catalytic activity . This interaction leads to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used as a supplement for growing rat hybridoma to generate 15N-labeled monoclonal antibody

Metabolic Pathways

This compound is involved in the urea cycle, a metabolic pathway that occurs in the liver. In this pathway, L-Arginine is cleaved to form ornithine and urea . The enzymes and cofactors involved in this process interact with this compound, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-15N4 hydrochloride involves the incorporation of nitrogen-15 isotopes into the arginine molecule. This can be achieved through microbial fermentation using a nitrogen-15 enriched medium. The process typically involves the following steps:

    Fermentation: Microorganisms such as Escherichia coli are cultured in a medium enriched with nitrogen-15. The microorganisms incorporate the nitrogen-15 into their metabolic pathways, producing L-arginine-15N4.

    Isolation and Purification: The L-arginine-15N4 is then isolated from the fermentation broth using techniques such as ion exchange chromatography and crystallization.

    Hydrochloride Formation: The purified L-arginine-15N4 is reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the high purity of the final product. The use of bioreactors and automated systems helps in maintaining consistent production quality.

Chemical Reactions Analysis

Types of Reactions

L-Arginine-15N4 hydrochloride undergoes various chemical reactions, including:

    Oxidation: L-Arginine can be oxidized to form L-citrulline and nitric oxide. This reaction is catalyzed by the enzyme nitric oxide synthase.

    Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of different derivatives.

    Substitution: The amino and guanidino groups in L-arginine can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Nitric oxide synthase, oxygen, and cofactors such as tetrahydrobiopterin.

    Reduction: Reducing agents such as sodium borohydride under controlled conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: L-citrulline and nitric oxide.

    Reduction: Various reduced derivatives of L-arginine.

    Substitution: Alkylated or acylated derivatives of L-arginine.

Scientific Research Applications

L-Arginine-15N4 hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic labeling experiments to trace nitrogen pathways in biological systems.

    Medicine: Utilized in clinical studies to investigate the role of L-arginine in various physiological processes, including cardiovascular health and immune function.

    Industry: Applied in the production of isotopically labeled proteins for research and therapeutic purposes

Comparison with Similar Compounds

L-Arginine-15N4 hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. Similar compounds include:

    L-Arginine-13C6 hydrochloride: Labeled with carbon-13 isotopes.

    L-Arginine-15N2 hydrochloride: Labeled with two nitrogen-15 isotopes.

    L-Citrulline-15N2 hydrochloride: Another nitrogen-15 labeled amino acid

These compounds share similar applications but differ in the specific isotopic labeling, which can be chosen based on the research requirements.

Properties

IUPAC Name

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-JYJSWXFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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